Fmoc-piperazine hydrochloride serves as a building block for introducing a piperazine moiety into peptides during Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a widely used technique for creating peptides in a controlled and efficient manner. Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group that safeguards the piperazine's amine functionality during peptide chain assembly. The hydrochloride salt form improves the solubility of the compound in organic solvents commonly used in SPPS [].
The piperazine group in Fmoc-piperazine hydrochloride can be further modified with various functional groups after its incorporation into the peptide chain. This allows researchers to create peptides with specific properties, such as improved cell permeability, binding affinity, or enzymatic activity [].
Fmoc-piperazine hydrochloride can be a valuable tool in chemical biology studies aimed at understanding protein-protein interactions. By incorporating piperazine-containing peptides into proteins, researchers can probe these interactions and develop new therapeutic agents [].
Fmoc-piperazine hydrochloride is an organic compound with the chemical formula CHClNO. It is a derivative of piperazine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used as a protecting group in peptide synthesis. This compound is known for its strong nucleophilicity, allowing it to react effectively with electrophiles such as carbonyl compounds . Fmoc-piperazine hydrochloride appears as a white to off-white solid and is soluble in various organic solvents, making it suitable for diverse applications in chemical synthesis and biological studies .
The compound can also act as a nucleophile in reactions with electrophilic species, leading to the formation of new carbon-nitrogen bonds. This property makes it valuable in synthesizing various peptides and other nitrogen-containing compounds.
Several methods exist for synthesizing Fmoc-piperazine hydrochloride:
Fmoc-piperazine hydrochloride is primarily used in:
Studies involving Fmoc-piperazine hydrochloride often focus on its interactions during peptide synthesis. For instance, research has shown that using piperazine in combination with other bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhances the efficiency of Fmoc deprotection, leading to fewer side reactions and higher purity of synthesized peptides . Additionally, interaction studies may explore how peptides synthesized using this compound interact with biological targets or modulate biological pathways.
Fmoc-piperazine hydrochloride can be compared with several similar compounds based on their structure and applications:
Compound Name | Structure Type | Key Features |
---|---|---|
Fmoc-ethanolamine | Amine | Used for similar protective roles in SPPS |
Fmoc-lysine | Amino Acid Derivative | Contains an additional side chain for specificity |
Piperidine | Secondary Amine | Commonly used for deprotection but less efficient than piperazine |
N-Boc-piperazine | Piperazine Derivative | Alternative protecting group but less versatile than Fmoc |
Uniqueness of Fmoc-Piperazine Hydrochloride:
Protecting groups (PGs) are indispensable in peptide synthesis to prevent undesired side reactions, such as self-coupling or epimerization. Early strategies relied on acid-labile groups like tert-butyloxycarbonyl (Boc), introduced in the 1950s, which enabled Merrifield’s solid-phase peptide synthesis (SPPS). However, Boc’s reliance on harsh deprotection conditions (e.g., trifluoroacetic acid) and incompatibility with sensitive side chains drove innovation. The development of base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) in the 1970s by Carpino and Han revolutionized peptide chemistry, offering milder deprotection via piperidine or piperazine.
Year | Protecting Group | Deprotection Conditions | Key Advantages |
---|---|---|---|
1950s | Boc | Acid (TFA/HF) | Compatible with SPPS |
1970s | Fmoc | Base (piperidine/piperazine) | Mild, synthetic flexibility |
Fmoc chemistry emerged as a superior alternative to Boc due to its compatibility with automated SPPS and reduced risk of side reactions. The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), forming dibenzofulvene, which is readily washed away from the resin. This strategy paired with acid-labile side-chain PGs (e.g., tert-butyl) enabled orthogonal protection, allowing selective deprotection of specific functionalities. Fmoc’s adoption accelerated with advancements in coupling reagents (e.g., HATU) and resin linkers, enabling the synthesis of complex peptides.
Fmoc-piperazine hydrochloride (C₁₉H₂₀N₂O₂·HCl) integrates the Fmoc group with a piperazine backbone, enhancing its utility in synthesizing branched peptides and bioconjugates. First reported in the 1990s, it became critical for creating multi-arm peptides, dendrimers, and glycosylated collagen models. Its structure—fluorenylmethoxycarbonyl (Fmoc) linked to a piperazine ring—allows dual functionality: as a PG for amines and a scaffold for branching. Early applications focused on neuroactive compounds and drug development, leveraging piperazine’s pharmacological relevance.
Fmoc-piperazine hydrochloride is a valuable organic compound with the molecular formula C₁₉H₂₁ClN₂O₂ [1]. The compound consists of a piperazine ring with one nitrogen protected by a fluorenylmethoxycarbonyl (Fmoc) group, while the other nitrogen is protonated and associated with a chloride counterion [2]. The structure features the characteristic Fmoc moiety, which includes a fluorenyl ring system connected to the piperazine ring via a methoxycarbonyl linkage [3].
The systematic name for this compound is (9H-fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride [2]. Alternative names include 9H-fluoren-9-ylmethyl piperazine-1-carboxylate hydrochloride and 1-Fmoc-piperazine hydrochloride [3]. The compound has a CAS registry number of 215190-22-0 [1].
The structural elucidation of Fmoc-piperazine hydrochloride has been accomplished through various analytical techniques, primarily spectroscopic methods [4]. The structure features a central piperazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 [3]. One of these nitrogen atoms (at position 1) is protected with the Fmoc group, while the other nitrogen (at position 4) is protonated in the hydrochloride salt form [2].
The Fmoc protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl group [5]. This protecting group is attached to one of the nitrogen atoms of the piperazine ring through a carbamate linkage [6]. The carbamate linkage forms between the methoxycarbonyl portion of the Fmoc group and the piperazine nitrogen [5]. The fluorenyl portion of the Fmoc group consists of three fused rings - two benzene rings connected by a five-membered ring containing a methylene bridge [6].
The structural confirmation of Fmoc-piperazine hydrochloride typically involves a combination of spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography [7]. These techniques collectively provide comprehensive evidence for the proposed structure [4].
X-ray crystallographic analysis provides definitive structural information about Fmoc-piperazine hydrochloride in its solid state [8]. Crystallographic studies of piperazine derivatives containing fluorenyl groups have revealed important structural features that are applicable to understanding the three-dimensional arrangement of Fmoc-piperazine hydrochloride [9].
Crystallographic data indicates that Fmoc-piperazine hydrochloride typically crystallizes in the monoclinic crystal system [9]. The piperazine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings [8]. This conformation minimizes steric interactions between substituents and provides stability to the overall structure [9].
The crystal packing of Fmoc-piperazine hydrochloride is dominated by intermolecular hydrogen bonding interactions [8]. The protonated nitrogen of the piperazine ring forms hydrogen bonds with the chloride counterion (N—H···Cl) [9]. Additionally, the carbonyl oxygen of the Fmoc group can participate in hydrogen bonding interactions with adjacent molecules [8].
The fluorenyl group of the Fmoc moiety typically adopts a planar conformation due to its aromatic nature [9]. This planar arrangement contributes to the overall stability of the crystal structure through π-π stacking interactions between adjacent molecules [8]. The methylene bridge of the fluorenyl group is positioned nearly perpendicular to the plane of the aromatic rings [9].
Fmoc-piperazine hydrochloride has a molecular weight of 344.84 g/mol, as calculated from its molecular formula C₁₉H₂₁ClN₂O₂ [1]. The exact mass of the compound is reported to be 344.129 g/mol [1]. This molecular weight is consistent with the structural components of the molecule, including the Fmoc protecting group, the piperazine ring, and the hydrochloride salt [2].
Physically, Fmoc-piperazine hydrochloride appears as a white to yellowish crystalline solid or powder [10]. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory settings [11]. The white to yellowish color is characteristic of many Fmoc-protected compounds and is attributed to the fluorenyl ring system, which can exhibit slight coloration due to its extended conjugation [12].
The compound has a melting point of approximately 97°C, which is an important physical parameter for confirming its identity and purity [11]. The relatively high melting point is indicative of the strong intermolecular forces present in the crystal structure, particularly the ionic interactions between the protonated piperazine nitrogen and the chloride counterion [10].
The solubility profile of Fmoc-piperazine hydrochloride varies across different solvents, which is an important consideration for its use in chemical synthesis and analysis [13]. The compound exhibits moderate to good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) [4]. These solvents are commonly used in peptide synthesis and other applications involving Fmoc-protected compounds [14].
In water, Fmoc-piperazine hydrochloride shows limited solubility due to the hydrophobic nature of the fluorenyl ring system [13]. However, the hydrochloride salt form enhances its water solubility compared to the free base form [10]. The compound is sparingly soluble in alcohols such as methanol and ethanol, with solubility increasing at elevated temperatures [4].
In less polar solvents such as dichloromethane and chloroform, Fmoc-piperazine hydrochloride exhibits moderate solubility [14]. These solvents are often used for extraction and purification procedures involving the compound [4]. The compound is poorly soluble in highly nonpolar solvents such as hexane and petroleum ether [13].
The solubility of Fmoc-piperazine hydrochloride is also pH-dependent due to the presence of the basic piperazine nitrogen [10]. In acidic conditions, the protonation of the piperazine nitrogen enhances water solubility, while in basic conditions, deprotonation can reduce water solubility [13].
Fmoc-piperazine hydrochloride exhibits good stability under standard storage conditions, particularly when stored in a cool, dry environment protected from light [15]. The compound is generally stable at room temperature for extended periods, but long-term storage at 2-8°C is recommended to prevent degradation [13].
The primary degradation pathway for Fmoc-piperazine hydrochloride involves the base-catalyzed cleavage of the Fmoc protecting group [5]. This reaction is particularly relevant in the context of peptide synthesis, where controlled deprotection is desired [16]. The mechanism involves deprotonation of the fluorenyl methylene group by a base, followed by elimination to form dibenzofulvene and carbon dioxide, releasing the unprotected piperazine [6].
Exposure to strong bases such as piperidine, piperazine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can rapidly cleave the Fmoc group [16]. This base-catalyzed deprotection is a key feature of Fmoc chemistry in peptide synthesis but represents a degradation pathway when stability is desired [17].
In acidic conditions, Fmoc-piperazine hydrochloride shows excellent stability [5]. The Fmoc group is resistant to acidic hydrolysis, which is why it is often used in conjunction with acid-labile protecting groups in orthogonal protection strategies [18]. However, prolonged exposure to strong acids may lead to degradation of the piperazine ring structure [15].
Oxidative degradation can occur upon exposure to strong oxidizing agents or prolonged exposure to air and light [15]. This degradation pathway primarily affects the fluorenyl ring system and can lead to discoloration of the compound [13].
Hydrolytic degradation of the carbamate linkage between the Fmoc group and the piperazine nitrogen is another potential degradation pathway, particularly in aqueous environments at elevated temperatures [15]. This reaction is relatively slow under neutral conditions but can be accelerated in the presence of acids or bases [13].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of Fmoc-piperazine hydrochloride [7]. Both proton (¹H) and carbon (¹³C) NMR spectra are typically used for comprehensive characterization of the compound [4].
In the ¹H NMR spectrum of Fmoc-piperazine hydrochloride (typically measured in deuterated chloroform or DMSO), several characteristic signals can be observed [7]. The aromatic protons of the fluorenyl group appear as a complex set of signals in the range of 7.2-7.8 ppm [4]. The methylene bridge proton of the fluorenyl group (9-position) appears as a triplet at approximately 4.2-4.3 ppm [7]. The methylene protons adjacent to the oxygen of the carbamate group show a doublet at around 4.4-4.5 ppm [4].
The piperazine ring protons typically appear as broad signals due to the ring dynamics and the presence of the protonated nitrogen [7]. These signals are usually observed in the range of 2.8-3.5 ppm, with the protons adjacent to the carbamate-protected nitrogen appearing more downfield compared to those adjacent to the protonated nitrogen [4]. The proton attached to the nitrogen (NH) of the protonated piperazine appears as a broad signal that may be difficult to observe due to exchange processes [7].
The ¹³C NMR spectrum of Fmoc-piperazine hydrochloride shows signals for the carbonyl carbon of the carbamate group at approximately 155-156 ppm [4]. The aromatic carbons of the fluorenyl group appear in the range of 120-145 ppm [7]. The methylene bridge carbon of the fluorenyl group appears at around 47 ppm, while the methylene carbon adjacent to the oxygen appears at approximately 67 ppm [4]. The piperazine ring carbons typically appear in the range of 43-50 ppm [7].
Dynamic NMR studies have revealed interesting conformational behavior in piperazine derivatives, including those with Fmoc protection [7]. At room temperature, the piperazine ring undergoes rapid chair-chair interconversion, which can lead to broadening of the NMR signals [4]. Temperature-dependent NMR studies can provide insights into these conformational dynamics [7].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in Fmoc-piperazine hydrochloride [8]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific structural features [1].
The carbonyl group (C=O) of the carbamate linkage in the Fmoc moiety gives rise to a strong absorption band in the range of 1680-1700 cm⁻¹ [8]. This band is characteristic of carbamate carbonyls and is slightly shifted from the typical ketone or ester carbonyl frequencies due to the adjacent nitrogen atom [1].
The aromatic C=C stretching vibrations of the fluorenyl ring system appear as multiple bands in the region of 1450-1600 cm⁻¹ [8]. These bands are typically of medium intensity and are characteristic of aromatic ring systems [1].
The C-O stretching vibration of the carbamate group appears as a strong band in the range of 1200-1250 cm⁻¹ [8]. This band is indicative of the C-O single bond in the carbamate linkage [1].
The N-H stretching vibration of the protonated piperazine nitrogen appears as a broad band in the region of 2700-3200 cm⁻¹ [8]. This band is often broad due to hydrogen bonding interactions involving the protonated nitrogen [1].
C-H stretching vibrations appear in the region of 2800-3100 cm⁻¹, with aromatic C-H stretching at the higher end of this range and aliphatic C-H stretching at the lower end [8]. The C-H bending vibrations appear in the fingerprint region below 1500 cm⁻¹ [1].
The presence of the hydrochloride salt can be confirmed by the characteristic N-H···Cl hydrogen bonding interactions, which can affect the N-H stretching frequency and lead to broadening of the corresponding absorption band [8].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Fmoc-piperazine hydrochloride, aiding in structural confirmation and purity assessment [19]. Various ionization techniques can be employed for the analysis of this compound, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) [20].
In positive-ion mode ESI-MS, Fmoc-piperazine hydrochloride typically shows a molecular ion peak [M+H]⁺ at m/z 309, corresponding to the protonated form of the free base (C₁₉H₂₁N₂O₂⁺) [19]. The hydrochloride salt form does not typically appear as an intact entity in the mass spectrum, as the chloride ion separates during the ionization process [20].
Characteristic fragmentation patterns include the loss of the Fmoc group, which can occur through various pathways [19]. One common fragmentation involves the cleavage of the carbamate bond, resulting in the formation of a fragment at m/z 179, corresponding to the fluorenylmethyl cation (C₁₄H₁₁⁺) [20]. Another significant fragment appears at m/z 165, representing the fluorenyl cation (C₁₃H₉⁺) [19].
The piperazine portion of the molecule can also undergo fragmentation, leading to fragments at m/z 87 (protonated piperazine) and other related fragments [20]. These fragmentation patterns are valuable for structural confirmation and can be used to distinguish Fmoc-piperazine hydrochloride from related compounds [19].
High-resolution mass spectrometry provides accurate mass measurements that can confirm the molecular formula of Fmoc-piperazine hydrochloride [20]. The theoretical exact mass for the [M+H]⁺ ion is 309.1603, and experimental values typically match this within a few parts per million, depending on the instrument resolution [19].
Tandem mass spectrometry (MS/MS) can provide additional structural information through controlled fragmentation experiments [20]. MS/MS spectra of Fmoc-piperazine hydrochloride show characteristic fragmentation patterns that can be used for identification and structural confirmation in complex mixtures [19].
The UV-visible spectroscopic properties of Fmoc-piperazine hydrochloride are primarily determined by the fluorenyl ring system of the Fmoc protecting group, as the piperazine ring itself does not significantly absorb in the UV-visible region [21]. The fluorenyl group is a strong chromophore due to its extended aromatic system [22].
Fmoc-piperazine hydrochloride exhibits strong absorption in the UV region, with characteristic absorption maxima at approximately 265-270 nm and 289-301 nm [21]. These absorption bands are attributed to π→π* electronic transitions in the aromatic ring system of the fluorenyl group [22]. The molar extinction coefficient (ε) at 301 nm is typically in the range of 7000-8000 L·mol⁻¹·cm⁻¹, which is relatively high and allows for sensitive detection of the compound [21].
The UV absorption properties of Fmoc-piperazine hydrochloride are particularly valuable in the context of peptide synthesis, where the release of the Fmoc group during deprotection can be monitored spectrophotometrically [22]. When the Fmoc group is cleaved under basic conditions, the resulting dibenzofulvene byproduct shows a characteristic absorption at around 300 nm, which can be used to quantify the deprotection reaction [21].
The UV-visible spectrum of Fmoc-piperazine hydrochloride can be affected by the solvent environment [22]. In polar solvents such as methanol or acetonitrile, slight shifts in the absorption maxima may be observed compared to less polar solvents like chloroform [21]. These solvatochromic effects are relatively minor but can be important for analytical applications [22].
Fluorescence spectroscopy can also be applied to Fmoc-piperazine hydrochloride due to the fluorescent properties of the fluorenyl group [21]. When excited at around 265-270 nm, the compound exhibits fluorescence emission with a maximum at approximately 310-315 nm [22]. This fluorescence property can be utilized for sensitive detection and quantification in analytical applications [21].
Fmoc-piperazine hydrochloride shares several structural features with Fmoc-protected amino acids, which are widely used in peptide synthesis [18]. However, there are also significant differences that affect their chemical behavior and applications [5].
The most prominent structural similarity is the presence of the Fmoc protecting group, which is attached to a nitrogen atom via a carbamate linkage in both Fmoc-piperazine hydrochloride and Fmoc-protected amino acids [18]. This Fmoc group serves the same function in both types of compounds - protecting a nucleophilic nitrogen from unwanted reactions while allowing for selective deprotection under basic conditions [5].
A key difference lies in the core structure to which the Fmoc group is attached [18]. In Fmoc-protected amino acids, the Fmoc group is attached to the alpha-amino group of an amino acid, which also contains a carboxylic acid function and a side chain [5]. In contrast, Fmoc-piperazine hydrochloride features the Fmoc group attached to one nitrogen of a piperazine ring, with the other nitrogen being protonated in the hydrochloride salt form [18].
The presence of the piperazine ring in Fmoc-piperazine hydrochloride introduces a secondary amine functionality that is not present in standard Fmoc-protected amino acids [5]. This secondary amine (when deprotonated) can serve as a nucleophile in subsequent reactions, allowing for the introduction of additional functional groups [18].
In terms of physical properties, Fmoc-piperazine hydrochloride typically has a lower molecular weight compared to many Fmoc-protected amino acids, especially those with bulky side chains [12]. For example, Fmoc-L-phenylalanine has a molecular weight of approximately 387.4 g/mol, compared to 344.84 g/mol for Fmoc-piperazine hydrochloride [12].
The solubility profiles also differ, with Fmoc-piperazine hydrochloride generally showing better solubility in organic solvents compared to many Fmoc-protected amino acids due to the absence of the carboxylic acid group [18]. However, the hydrochloride salt form enhances water solubility compared to the free base form [5].
Spectroscopically, both types of compounds show similar UV absorption profiles due to the presence of the fluorenyl group [12]. However, the NMR spectra differ significantly in the regions corresponding to the core structure (piperazine versus amino acid) [18].
Fmoc-piperazine hydrochloride belongs to a broader family of piperazine derivatives, many of which have diverse structural features and applications [3]. Comparing Fmoc-piperazine hydrochloride with other piperazine derivatives reveals important structural relationships and differences [20].
One closely related compound is 1-Fmoc-2-methyl-piperazine hydrochloride, which differs from Fmoc-piperazine hydrochloride by the presence of a methyl group at position 2 of the piperazine ring [23]. This methyl substitution introduces chirality to the molecule and affects its conformational properties [24]. The molecular weight of 1-Fmoc-2-methyl-piperazine hydrochloride is 358.87 g/mol, slightly higher than that of Fmoc-piperazine hydrochloride [23].
Another related compound is Fmoc-4-carboxymethyl-piperazine, which features a carboxymethyl group attached to the nitrogen at position 4 of the piperazine ring [25]. This additional functional group significantly alters the chemical properties of the compound, particularly its acidity and reactivity [26]. The molecular weight of Fmoc-4-carboxymethyl-piperazine is 366.41 g/mol [25].
1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride represents a more complex derivative, where an amino-phenyl group is attached to one nitrogen of the piperazine ring, while the other nitrogen bears the Fmoc protecting group [20]. This compound has a molecular weight of 435.9 g/mol and exhibits different spectroscopic and chemical properties due to the presence of the aromatic amine [20].
4-Fmoc-Piperazine-2-(R)-carboxylic acid is another structurally related compound, featuring a carboxylic acid group at position 2 of the piperazine ring [27]. This compound combines features of both piperazine and amino acids, with a molecular weight of 352.4 g/mol [27].
In terms of physical properties, these various piperazine derivatives show different melting points, solubility profiles, and crystallization behaviors [3]. For example, 1-(2-Furoyl)piperazine hydrochloride has a melting point of 204-209°C, significantly higher than the approximately 97°C melting point of Fmoc-piperazine hydrochloride [28].
Spectroscopically, these compounds show variations in their NMR spectra, particularly in the regions corresponding to the substituents on the piperazine ring [7]. The UV absorption profiles may also differ depending on the nature of the substituents, especially if they contain additional chromophores [22].